molecular formula C18H15N3O B6091714 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B6091714
M. Wt: 289.3 g/mol
InChI Key: LXCOLDWZXTUNBL-UHFFFAOYSA-N
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Description

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives

Chemical Reactions Analysis

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In medicinal chemistry, benzimidazole derivatives are known for their antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities . These properties make 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one a promising candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit enzymes such as tyrosine-phosphorylation-regulated kinase 1A and nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other benzimidazole derivatives, such as 2-aryl benzimidazoles and 4-(1H-benzo[d]imidazol-2-yl)aniline . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable addition to the benzimidazole family of compounds.

Properties

IUPAC Name

3-benzyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-14(11-13-7-3-2-4-8-13)17(22)21-16-10-6-5-9-15(16)20-18(21)19-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCOLDWZXTUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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